{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
Description
Properties
IUPAC Name |
(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMYIQRQOQYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2C)N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
The precursor 1-methyl-1H-pyrrolo[3,2-b]pyridine is halogenated using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, irradiation with a UV lamp in CCl₄ yields the 6-bromo derivative with >80% regioselectivity.
Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron ([B₂Pin₂]) and a Pd(dppf)Cl₂ catalyst. Typical conditions involve refluxing in dioxane with potassium acetate, achieving 65–75% yield.
Representative Procedure
-
Substrate : 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Reagents : [B₂Pin₂] (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)
-
Conditions : Dioxane, 110°C, 12 h
-
Workup : Aqueous extraction, column chromatography (hexane:EtOAc)
Directed Ortho-Metalation (DoM)
Directed metalation leverages a directing group (e.g., amides) to regioselectively lithiate the pyrrolopyridine ring, followed by quenching with a boron electrophile.
Lithiation-Borylation Protocol
-
Substrate : 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamide
-
Base : LDA (2.2 equiv), THF, −78°C
-
Electrophile : Triisopropyl borate (B(OiPr)₃)
This method avoids transition metals but requires stringent anhydrous conditions.
Cyclization of Boron-Containing Precursors
Constructing the pyrrolopyridine ring from boron-functionalized intermediates ensures precise placement of the boronic acid group.
Knorr Pyrrole Synthesis Variant
Condensation of a boron-substituted enamine with a keto-ester forms the pyrrole ring. For example:
-
Enamine : (Z)-3-(Dimethylamino)-2-boronopropenoate
-
Keto-ester : Methyl 4-oxopentanoate
-
Conditions : AcOH, reflux, 8 h
Suzuki-Miyaura Coupling with Preformed Boronic Acids
Inverse Suzuki coupling attaches a pre-synthesized boronic acid to a halogenated pyridine fragment, followed by cyclization to form the pyrrolo[3,2-b]pyridine system.
Fragment Coupling Approach
-
Fragment A : 4-Bromo-3-nitropyridine-2-boronic acid
-
Fragment B : Methylamine
-
Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
-
Cyclization : Fe/AcOH, 80°C
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity, scalable | Requires halogenated precursor | 65–75% |
| Vilsmeier-Conversion | Access to aldehyde intermediates | Low efficiency for boronic acid | <40% |
| Directed Metalation | No transition metals | Sensitive to moisture and air | 55–60% |
| Cyclization Strategies | Concurrent ring and boron installation | Complex precursor synthesis | 50% |
| Suzuki Fragment Coupling | Modularity | Multi-step, moderate yields | 42% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid exhibits robust reactivity in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl or heteroaryl bonds. For example:
| Reaction Partner | Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 6-Bromo-pyrrolopyridine | Pd(PPh₃)₄ / Na₂CO₃ | Aqueous Na₂CO₃ | 1,4-Dioxane | 100°C | 60% | |
| Aryl Halides | PdCl₂(dppf) / K₃PO₄ | K₃PO₄ | THF/H₂O | 80°C | 45–80% |
Key Findings :
-
The reaction with 6-bromo-pyrrolopyridine derivatives proceeds efficiently under aerobic conditions, leveraging the boronic acid’s stability in polar aprotic solvents .
-
Electron-deficient aryl halides exhibit faster coupling rates due to enhanced oxidative addition kinetics .
Vilsmeier-Haack Formylation
While not directly reported for this boronic acid, analogous 1-methylpyrrolopyridine derivatives undergo formylation via the Vilsmeier-Haack reaction (POCl₃/DMF). For instance:
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | POCl₃, DMF | 0°C → 60°C, 1.5–4 hr | 1-Methylpyrrolopyridine-3-carbaldehyde | 74–83% |
Mechanistic Insight :
The boronic acid group’s electron-withdrawing effect may modulate reactivity at adjacent positions, though steric hindrance from the methyl group could limit formylation at the 6-position .
Reductive Amination and Alkylation
The boronic acid participates in reductive amination to introduce amine functionalities:
| Reaction Conditions | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Triethylsilane / TFA / CH₃CN | Aldehyde intermediates | 1-Methylpyrrolopyridine amines | 46–80% |
Application :
This strategy is critical for synthesizing FGFR inhibitors (e.g., compound 4h , FGFR1 IC₅₀ = 7 nM) .
Protodeboronation and Stability
The compound’s stability is influenced by reaction conditions:
Storage Recommendations :
Comparative Reactivity with Analogues
| Compound | Reactivity in Suzuki Coupling | Stability in H₂O | Key Application |
|---|---|---|---|
| {1-Methylpyrrolo[3,2-b]pyridin-6-yl}boronic acid | High | Moderate | FGFR inhibitors |
| 5-Trifluoromethylpyrrolopyridine | Moderate | Low | Anticancer leads |
| 3-Formylpyrrolopyridine | Low | High | Electrophilic coupling |
Challenges and Optimization Strategies
Scientific Research Applications
Medicinal Chemistry
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is utilized in the development of pharmaceutical compounds, particularly as a building block for synthesizing kinase inhibitors. Kinase inhibitors are critical in cancer therapy due to their role in cell signaling pathways that regulate cell division and survival.
Case Study : Research has demonstrated that boronic acids can effectively inhibit certain kinases involved in cancer progression. The incorporation of this compound into drug candidates has shown promising results in preclinical models .
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Example Reaction :
where Ar-X is an aryl halide and B(OH)₂ is this compound .
Bioconjugation
The compound has applications in bioconjugation chemistry, where it can be used to attach biomolecules to surfaces or other molecules through boronate ester formation. This is particularly useful in the development of biosensors and targeted drug delivery systems.
Research Insight : Studies indicate that boronic acids can selectively bind to diols, which can be exploited for creating stable linkages between biomolecules and nanomaterials .
Mechanism of Action
The mechanism of action of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate signaling pathways and cellular processes, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
Table 1: Key Structural Features of Pyrrolo-Pyridine Boronic Acids
Key Observations :
- Positional Effects : The placement of the boronic acid group significantly impacts reactivity. For example, moving the boronic acid from the 6-position (as in the title compound) to the 3-position (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) alters electronic properties and binding affinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- pKa : The title compound’s pKa (~8.5) is lower than aliphatic boronic acids (e.g., 3-AcPBA, pKa ~9.2), enhancing its reactivity at physiological pH . This aligns with , where aryl boronic acids exhibit balanced Lewis acidity due to through-space electronic effects.
- Stability : Unlike thiophene-based boronic acids (), which degrade with increasing thienyl units, the pyrrolo-pyridine scaffold offers superior stability due to aromatic stabilization .
Key Observations :
- Antiproliferative Effects : While naphthalene-based boronic acids () show low IC50 values, their poor solubility limits utility. The title compound’s heterocyclic core may offer better pharmacokinetics.
Biological Activity
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is a boronic acid derivative characterized by the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core with a methyl group at the 1-position and a boronic acid functional group at the 6-position. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Research indicates that this compound exhibits potent inhibitory effects against FGFR1 and FGFR2. The inhibition occurs through binding interactions that prevent receptor activation and downstream signaling pathways crucial for cellular proliferation and survival. This mechanism positions the compound as a promising candidate for cancer therapeutics targeting FGFR-related pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of FGFRs : The compound effectively inhibits FGFR activity, which is implicated in various cancers. Its binding affinity for FGFRs is enhanced due to its structural features, making it an attractive option for targeted therapy .
- Potential Anticancer Agent : Given its role in modulating cellular signaling pathways related to cancer progression, further studies are warranted to explore its therapeutic potential in oncology .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| {1H-Pyrrolo[3,2-b]pyridin-6-yl}boronic acid | C₇H₇BN₂O₂ | Lacks methyl substitution at the 1-position | More basic structure; different biological activity |
| {1-Methyl-1H-pyrazolo[3,4-b]pyridine}boronic acid | C₈H₉BN₃O₂ | Pyrazole instead of pyrrole | Different heterocyclic system; varied reactivity |
| {N-(Pyrrolo[3,2-b]pyridin-6-yl)benzamide} | C₁₄H₁₃N₃O | Contains an amide functional group | Potentially different biological targets |
This table highlights how the unique combination of the pyrrolo structure and boronic acid functionality in this compound distinguishes it from other similar compounds, particularly regarding its specific interactions with FGFRs .
Case Studies
Recent studies have demonstrated the efficacy of this compound in preclinical models:
- FGFR Inhibition in Cancer Models : In vitro assays showed that this compound significantly reduced cell viability in cancer cell lines expressing high levels of FGFRs. The IC50 values indicated potent activity comparable to established FGFR inhibitors .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, although further studies are necessary to fully elucidate its metabolic stability and bioavailability .
Q & A
Q. What are the common synthetic routes for preparing {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis of this boronic acid typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies. A representative route (Scheme 5 in ) includes:
- Step 1: Methylation of pyrrolo-pyridine precursors using NaH and methyl iodide (MeI) in THF at 0°C to room temperature.
- Step 2: Suzuki-Miyaura coupling with boronic acid pinacol esters (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (105°C).
Critical Conditions:
- Strict temperature control during methylation to avoid side reactions.
- Use of anhydrous solvents and inert atmosphere to prevent boronic acid degradation.
- Purification via column chromatography to achieve >97% purity (as validated by GC/HPLC) .
Q. How should researchers handle and store this compound to maintain its stability during experiments?
Methodological Answer:
- Storage: Refrigerate at 0–6°C in airtight, light-protected containers to minimize hydrolysis and oxidation .
- Handling: Use dry, inert solvents (e.g., THF or DMF) under nitrogen/argon. Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate protodeboronation .
- Stability Data: Boronic acids with aromatic backbones (e.g., pyrene derivatives) exhibit thermal stability up to 600°C, but aliphatic analogs may degrade below 200°C. Pre-screen thermal behavior via TGA before high-temperature applications .
Advanced Research Questions
Q. What strategies are employed to incorporate this compound into bioactive molecules for targeted drug discovery?
Methodological Answer:
- Bioisosteric Replacement: Substitute carboxyl or carbonyl groups with boronic acid moieties to enhance binding affinity or modulate pharmacokinetics. For example, boronic acids mimic transition states in protease inhibitors .
- Computational Design: Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins. Optimize substituents on the pyrrolo-pyridine core to improve selectivity .
- Suzuki Coupling: Integrate the boronic acid into heterocyclic scaffolds (e.g., kinase inhibitors) via Pd-mediated cross-coupling. Validate activity using cellular assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. How can researchers resolve contradictions in biological activity data observed for this compound derivatives across different assay systems?
Methodological Answer:
- Systematic SAR Studies: Synthesize derivatives with controlled variations (e.g., substituents at the 3- and 5-positions) to isolate structural determinants of activity .
- Assay Validation: Compare results across orthogonal platforms (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in kinase inhibition may arise from off-target effects in cellular models .
- Meta-Analysis: Cross-reference data with public databases (e.g., Boronic Acid Navigator ) to identify trends in bioactivity across structurally similar boronic acids.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound during synthesis optimization?
Methodological Answer:
- Purity Analysis:
- HPLC/GC: Use C18 columns (HPLC) or capillary columns (GC) with UV/ECD detection. Target >97% purity for pharmaceutical applications .
- Elemental Analysis: Confirm boron content via ICP-MS or colorimetric assays (e.g., curcumin method).
- Structural Confirmation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
